Angular vs. Linear Topology: hERG Liability and Selectivity Profile
The angular tricyclic core, which is the defining structural feature of the target compound, was directly compared to its linear regioisomer in a study evaluating 3-(phenylsulfonyl)-substituted derivatives as 5-HT₆ antagonists. The angular compound (Compound 5) exhibited an IC₅₀ of 54.2 µM against the hERG potassium channel, whereas the linear analog (Compound 11) showed an IC₅₀ of 0.5 µM. This 108-fold difference in hERG potency translates directly to a significantly lower predicted cardiotoxicity risk for the angular scaffold [1].
| Evidence Dimension | hERG potassium channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 54.2 µM (angular core, Compound 5 derivative) |
| Comparator Or Baseline | 0.5 µM (linear regioisomer, Compound 11 derivative) |
| Quantified Difference | 108-fold weaker hERG inhibition (lower cardiotoxicity risk) for the angular scaffold |
| Conditions | In vitro hERG channel binding assay; compound series: 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines vs pyrido[4,3-d]pyrimidines |
Why This Matters
A 108-fold lower hERG affinity is a critical differentiator for any project involving in vivo or pharmacological evaluation, as it mitigates a primary cause of drug-induced cardiac arrhythmias.
- [1] Ivachtchenko, A. V., et al. (2012). Antagonists of 5-HT₆ receptors. Substituted 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines—Synthesis and 'structure-activity' relationship. Bioorganic & Medicinal Chemistry Letters, 22(13), 4273-4280. View Source
